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Abstract

LML134, chemically identified as 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-
cyclobutylpiperazine-1-carboxylate, is a novel histamine H3 receptor (H3R) inverse agonist
discovered and developed by Novartis.[1][2] It was investigated for the treatment of excessive
sleep disorders, such as shift work disorder (SWD).[3] The core concept behind the
development of LML134 was to create a potent H3R inverse agonist with a unique
pharmacokinetic and pharmacodynamic profile—specifically, high receptor occupancy achieved
rapidly, followed by fast disengagement from the receptor.[1][2][4] This "fast-on/fast-off" kinetic
profile was strategically designed to provide wakefulness-promoting effects during the day
without causing the mechanism-based side effect of insomnia that had plagued other H3R
inverse agonists with longer receptor residence times.[1][2][4] Preclinical studies demonstrated
promising in vitro potency, selectivity, and a favorable pharmacokinetic profile. LML134
progressed into clinical trials to evaluate its safety, tolerability, and efficacy in promoting
wakefulness.[3][5] However, Novartis ultimately discontinued the development of LML134 for
sleep-related diseases for strategic business reasons unrelated to safety concerns.[4] This
guide provides a comprehensive overview of the discovery, mechanism of action, and
development of LML134, summarizing the available preclinical and clinical data.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15609428?utm_src=pdf-interest
https://www.benchchem.com/product/b15609428?utm_src=pdf-body
https://www.giffordbioscience.com/wp-content/uploads/2019/05/Receptor_occupancy_protocol_document_feb19.pdf
https://www.ncbi.nlm.nih.gov/books/NBK424998/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/effect-of-lml134-on-brain-h3-receptor-occupancy-in-healthy-volunteers/
https://www.benchchem.com/product/b15609428?utm_src=pdf-body
https://www.giffordbioscience.com/wp-content/uploads/2019/05/Receptor_occupancy_protocol_document_feb19.pdf
https://www.ncbi.nlm.nih.gov/books/NBK424998/
https://www.ncbi.nlm.nih.gov/books/NBK464633/
https://www.giffordbioscience.com/wp-content/uploads/2019/05/Receptor_occupancy_protocol_document_feb19.pdf
https://www.ncbi.nlm.nih.gov/books/NBK424998/
https://www.ncbi.nlm.nih.gov/books/NBK464633/
https://www.benchchem.com/product/b15609428?utm_src=pdf-body
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/effect-of-lml134-on-brain-h3-receptor-occupancy-in-healthy-volunteers/
https://resources.revvity.com/pdfs/ES-392-C_3371060.pdf
https://www.benchchem.com/product/b15609428?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK464633/
https://www.benchchem.com/product/b15609428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Introduction: The Rationale for a Kinetically-
Optimized H3R Inverse Agonist

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that
negatively regulates the synthesis and release of histamine, a key neurotransmitter involved in
promoting wakefulness. Inverse agonists of the H3R block this constitutive activity, leading to
increased histamine release and enhanced wakefulness. While several H3R inverse agonists
have been evaluated for sleep disorders, a common challenge has been mechanism-based
insomnia.[1][4] This is often attributed to prolonged receptor occupancy, where the drug
remains bound to the receptor for an extended period, continuing its wake-promoting effect into
the night.

Novartis's strategy with LML134 was to engineer a molecule with a specific kinetic profile to
overcome this limitation. The goal was a compound that would quickly occupy a high
percentage of H3 receptors to exert its therapeutic effect, but then dissociate rapidly, clearing
from the target before the desired sleep period.[1][2][4]

Preclinical Discovery and Characterization

The discovery of LML134 was the result of an extensive medicinal chemistry effort to optimize
the safety and pharmacokinetic properties of several chemical series.[6] The optimization
process led to the identification of LML134 as a lead candidate with excellent drug-like
properties, including good water solubility and permeability, predictive of good brain
penetration.[5]

In Vitro Pharmacology

The following tables summarize the key in vitro pharmacological data for LML134.

Parameter Value Assay Type
hH3R Ki (nM) 0.3 cAMP Functional Assay
hH3R Ki (nM) 12 Radioligand Binding Assay

Table 1: In Vitro Potency of LML134 at the Human Histamine H3 Receptor[5]
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LML134 demonstrated high selectivity for the H3 receptor, as confirmed in a screening panel of
137 other targets, including the histamine H1, H2, and H4 receptors, and the hERG channel.[5]

Preclinical Pharmacokinetics

The pharmacokinetic profile of LML134 was evaluated in rats, demonstrating rapid oral
absorption and clearance.[5]

) Route of
Parameter Value Species o .
Administration
Tmax (hours) 0.5 Rat Oral
Fraction Absorbed (%) 44 Rat Oral
Terminal Half-life
0.44 Rat Intravenous
(t1/2) (hours)
Plasma Protein
o 39.0 Rat
Binding (Fu, %)
Plasma Protein
o 57.6 Dog
Binding (Fu, %)
Plasma Protein
33.6 Human

Binding (Fu, %)

Table 2: Preclinical Pharmacokinetic Parameters of LML134([5]

Metabolism studies using rat liver microsomes indicated that LML134 is metabolized into three
main metabolites.[5]

Mechanism of Action and Signaling Pathway

LML134 functions as an inverse agonist at the histamine H3 receptor. This means it not only
blocks the action of agonists but also reduces the receptor's basal, constitutive activity. The H3
receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gai/o subunit,
which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP
(CAMP) levels.
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By acting as an inverse agonist, LML134 blocks this inhibitory signaling, leading to an increase
in adenylyl cyclase activity and a subsequent rise in cAMP levels. This ultimately results in the
disinhibition of histamine release from presynaptic neurons in the tuberomammillary nucleus
(TMN) of the hypothalamus. The increased synaptic histamine then activates postsynaptic H1
receptors, which are excitatory and promote wakefulness.

Caption: LML134 Mechanism of Action at the Histaminergic Synapse.

Clinical Development

LML134 progressed into clinical development to assess its safety, tolerability,
pharmacokinetics, and efficacy in humans.

Phase | Studies

A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending
oral dose study was conducted in healthy volunteers (NCT02334449) to evaluate the safety,
tolerability, and pharmacokinetics of LML134.[5]

Another study in healthy male volunteers (ages 25-55) used positron emission tomography
(PET) with the radioligand [11C]MK-8278 to characterize the regional brain H3 receptor
occupancy following a single oral dose of LML134.[7] The primary objective was to determine
the optimal dose for receptor binding.[7]

Phase Il Proof-of-Concept Study in Shift Work Disorder

A randomized, double-blind, placebo-controlled, cross-over, multi-center proof-of-concept study
(CLML134X2201; NCT03141086) was initiated to assess the wakefulness-promoting effect,
safety, and tolerability of LML134 in patients with Shift Work Disorder (SWD).[3]

Key aspects of the study:
o Participants: 24 men and women who worked night shifts.[3]
« Intervention: Participants received both LML134 and a placebo at different times.[3]

o Primary Outcome: To determine if participants were less sleepy at night after taking LML134
compared to placebo.[3]
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Results Summary:

» Efficacy: Participants were reported to be less sleepy at night after taking LML134 compared
to the placebo.[3] The effect on sleepiness was less pronounced at approximately 9.5 hours
post-dose.[3]

o Pharmacokinetics: LML134 reached its maximum concentration in the blood approximately 3
hours after administration.[3]

o Safety: LML134 was concluded to be safe for the participants in this trial.[3] The most
common adverse event reported was headache.[3]

Study Termination: The trial, which began in July 2017, was stopped early in September 2018.
The sponsor, Novartis, decided to halt all research on LML134 in people with sleep-related
diseases for business reasons, not due to safety concerns.

Clinical Trial ID Phase Status Indication Key Findings

Assessed safety,

tolerability, and

pharmacokinetic
Healthy ]

NCT02334449 Phase | Completed s of single and

Volunteers )

multiple

ascending

doses.

LML134 was
associated with
reduced
sleepiness
compared to
NCT03141086 Phase I Terminated Shift Work placebo; most
Disorder common adverse
event was
headache.
Terminated for
business

reasons.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15609428?utm_src=pdf-body
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/effect-of-lml134-on-brain-h3-receptor-occupancy-in-healthy-volunteers/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/effect-of-lml134-on-brain-h3-receptor-occupancy-in-healthy-volunteers/
https://www.benchchem.com/product/b15609428?utm_src=pdf-body
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/effect-of-lml134-on-brain-h3-receptor-occupancy-in-healthy-volunteers/
https://www.benchchem.com/product/b15609428?utm_src=pdf-body
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/effect-of-lml134-on-brain-h3-receptor-occupancy-in-healthy-volunteers/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/effect-of-lml134-on-brain-h3-receptor-occupancy-in-healthy-volunteers/
https://www.benchchem.com/product/b15609428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 3: Summary of LML134 Clinical Trials

Experimental Protocols

While the specific, detailed protocols used by Novartis in the development of LML134 are not
publicly available, this section outlines generalized methodologies for the key assays based on
standard industry practices.

[3H]-Na-methylhistamine Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound (LML134) to displace a
radiolabeled ligand from the H3 receptor.

Generalized Protocol:

Membrane Preparation: Membranes from cells stably expressing the human H3 receptor
(e.g., HEK293 or CHO cells) are prepared.

o Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration
of [3H]-Na-methylhistamine and varying concentrations of the test compound.

 Incubation: The plate is incubated to allow the binding to reach equilibrium.

« Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps
the membranes bound to the radioligand.

e Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

» Quantification: The radioactivity retained on the filters is measured using a scintillation
counter.

» Data Analysis: The data is used to calculate the IC50 (the concentration of the test
compound that inhibits 50% of the specific binding of the radioligand), from which the Ki
(inhibition constant) can be derived.

cAMP Functional Assay
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This assay determines the functional activity of a compound by measuring its effect on
intracellular CAMP levels.

Generalized Protocol for an Inverse Agonist:
o Cell Culture: Cells expressing the H3 receptor are cultured in a multi-well plate.

o Compound Addition: The cells are treated with varying concentrations of the test compound
(LML134).

o Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

o CAMP Measurement: The concentration of CAMP in the cell lysate is measured using a
competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-
Resolved Fluorescence) or AlphaScreen. In these assays, CAMP from the cells competes
with a labeled cAMP tracer for binding to a specific antibody.

o Data Analysis: A decrease in the assay signal corresponds to an increase in intracellular
CAMP. The data is used to generate a dose-response curve and determine the EC50 and the
maximal effect (Emax) of the compound.

Ex Vivo Receptor Occupancy Assay

This assay measures the percentage of target receptors in the brain that are bound by a drug
after in vivo administration.
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Caption: Generalized Workflow for an Ex Vivo Receptor Occupancy Assay.
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Conclusion

The discovery and development of LML134 by Novartis represents a scientifically driven
approach to address a known challenge in the pharmacology of H3R inverse agonists. The
focus on a "fast-on/fast-off" kinetic profile to mitigate the risk of insomnia was a rational and
innovative strategy. Preclinical data supported the desired profile, showing good potency,
selectivity, and rapid pharmacokinetics. While the early clinical results in patients with Shift
Work Disorder were promising in terms of a wake-promoting effect and a tolerable safety
profile, the program was ultimately discontinued for non-clinical, business-related reasons. The
story of LML134 provides valuable insights into the complexities of drug development, where
even scientifically sound and clinically promising candidates may not reach the market due to
strategic portfolio decisions. The data that is publicly available for LML134 contributes to the
broader understanding of H3R pharmacology and the importance of kinetic considerations in
GPCR drug design.
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[https://www.benchchem.com/product/b15609428#the-discovery-and-development-of-
ImI134-by-novartis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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